molecular formula C20H21N3O6S B12464033 Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B12464033
M. Wt: 431.5 g/mol
InChI Key: JVZOAYHQDGJUPI-UHFFFAOYSA-N
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Description

Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ester, a nitro group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with propanol, followed by the introduction of the ethoxy and nitro groups through nitration and ethoxylation reactions. The final step involves the formation of the carbamothioyl group through a reaction with thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkoxides in the presence of a suitable base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-aminobenzoic acid derivatives.

    Reduction: Formation of carboxylic acids and alcohols.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and carbamothioyl groups can also participate in various biochemical pathways, leading to the modulation of enzyme activity and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
  • Methyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
  • Butyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

Uniqueness

Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl ester group, in particular, influences its solubility and reactivity compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C20H21N3O6S

Molecular Weight

431.5 g/mol

IUPAC Name

propyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C20H21N3O6S/c1-3-11-29-19(25)13-5-8-15(9-6-13)21-20(30)22-18(24)14-7-10-17(28-4-2)16(12-14)23(26)27/h5-10,12H,3-4,11H2,1-2H3,(H2,21,22,24,30)

InChI Key

JVZOAYHQDGJUPI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]

Origin of Product

United States

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